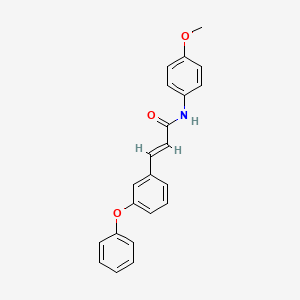![molecular formula C24H24Cl2N4O2 B11108240 N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11108240.png)
N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, methoxy groups, and hydrazide functionalities, making it a subject of interest in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2,4-dichlorobenzaldehyde with 4-(diethylamino)benzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with pyridine-3-carbohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide functionality allows it to form stable complexes with metal ions, potentially inhibiting enzymatic activity. Additionally, its aromatic rings and methoxy groups can interact with biological membranes, affecting cell permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[(2,4-DIMETHOXYPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
- N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIMETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both dichlorophenyl and diethylamino groups enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C24H24Cl2N4O2 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H24Cl2N4O2/c1-3-30(4-2)21-10-8-17(15-28-29-24(31)18-6-5-11-27-14-18)23(13-21)32-16-19-7-9-20(25)12-22(19)26/h5-15H,3-4,16H2,1-2H3,(H,29,31)/b28-15+ |
InChI Key |
FMKOHZHMZGFVJE-RWPZCVJISA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine](/img/structure/B11108160.png)

![4,4'-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11108172.png)

boron](/img/structure/B11108177.png)

![2-[(2-Carboxyethyl)amino]benzoic acid](/img/structure/B11108192.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11108208.png)
![2-(2-Hydroxy-3-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11108209.png)
![ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B11108210.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide](/img/structure/B11108213.png)
![(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11108216.png)
![2-methoxy-2-phenyl-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B11108217.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11108223.png)
